molecular formula C15H13ClN2O2 B12173525 N'-(4-chlorobenzoyl)-3-methylbenzohydrazide

N'-(4-chlorobenzoyl)-3-methylbenzohydrazide

Cat. No.: B12173525
M. Wt: 288.73 g/mol
InChI Key: JBRZZLOBDNRGAF-UHFFFAOYSA-N
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Description

N’-(4-chlorobenzoyl)-3-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 4-chlorobenzoyl group attached to a 3-methylbenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzoyl)-3-methylbenzohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with 3-methylbenzohydrazide. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of N’-(4-chlorobenzoyl)-3-methylbenzohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzoyl)-3-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(4-chlorobenzoyl)-3-methylbenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-chlorobenzoyl)-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-chlorobenzoyl)-N,N-di-n-butylthiourea: This compound has a similar structure but contains a thiourea moiety instead of a hydrazide.

    4-chlorobenzoyl chloride: A precursor in the synthesis of N’-(4-chlorobenzoyl)-3-methylbenzohydrazide.

    4-chlorobenzoyl CoA: A related compound used in biochemical studies.

Uniqueness

N’-(4-chlorobenzoyl)-3-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide moiety allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

N'-(4-chlorobenzoyl)-3-methylbenzohydrazide

InChI

InChI=1S/C15H13ClN2O2/c1-10-3-2-4-12(9-10)15(20)18-17-14(19)11-5-7-13(16)8-6-11/h2-9H,1H3,(H,17,19)(H,18,20)

InChI Key

JBRZZLOBDNRGAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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